molecular formula C16H13N3O2 B046767 6-Methyl-4-oxo-N-phenyl-4H-pyrido(1,2-a)pyrimidine-3-carboxamide CAS No. 125055-65-4

6-Methyl-4-oxo-N-phenyl-4H-pyrido(1,2-a)pyrimidine-3-carboxamide

Cat. No.: B046767
CAS No.: 125055-65-4
M. Wt: 279.29 g/mol
InChI Key: BECHPSJCRMKBSB-UHFFFAOYSA-N
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Description

4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, 6-methyl-4-oxo-N-phenyl- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its diverse biological activities and potential therapeutic applications, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, 6-methyl-4-oxo-N-phenyl- typically involves a multi-step process. One common method starts with the hydrolysis of 2(1H)pyridone, followed by de-carboxylation and selective O-alkylation. This is followed by a rearrangement to yield pyridine-2-amine. The pyridine-2-amine is then reacted with ethoxy methylene malonic diethyl ester (EMME) under conventional methods, followed by cyclization under microwave irradiation conditions to produce the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve scaling up the laboratory synthesis procedures. The use of microwave irradiation for cyclization is particularly advantageous in industrial settings due to its efficiency and ability to produce high yields .

Chemical Reactions Analysis

Types of Reactions

4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, 6-methyl-4-oxo-N-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties .

Scientific Research Applications

4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, 6-methyl-4-oxo-N-phenyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, 6-methyl-4-oxo-N-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it has been shown to inhibit certain kinases involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, 6-methyl-4-oxo-: This compound is similar in structure but lacks the N-phenyl group.

    4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, 6-methyl-4-oxo-N-ethyl-: This derivative has an ethyl group instead of a phenyl group.

Uniqueness

The presence of the N-phenyl group in 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, 6-methyl-4-oxo-N-phenyl- enhances its biological activity and specificity compared to its analogs. This structural modification allows for better interaction with molecular targets, making it a more potent compound in various applications .

Properties

CAS No.

125055-65-4

Molecular Formula

C16H13N3O2

Molecular Weight

279.29 g/mol

IUPAC Name

6-methyl-4-oxo-N-phenylpyrido[1,2-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C16H13N3O2/c1-11-6-5-9-14-17-10-13(16(21)19(11)14)15(20)18-12-7-3-2-4-8-12/h2-10H,1H3,(H,18,20)

InChI Key

BECHPSJCRMKBSB-UHFFFAOYSA-N

SMILES

CC1=CC=CC2=NC=C(C(=O)N12)C(=O)NC3=CC=CC=C3

Canonical SMILES

CC1=CC=CC2=NC=C(C(=O)N12)C(=O)NC3=CC=CC=C3

Key on ui other cas no.

125055-65-4

Synonyms

2-methyl-10-oxo-N-phenyl-1,7-diazabicyclo[4.4.0]deca-2,4,6,8-tetraene- 9-carboxamide

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture containing 16.32 g (0.08 mol) of 6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid and 12.4 ml (0.088 mol) of triethylamine in 480 ml of chloroform is cooled below -10° C. by ice-salt. A solution of 6.5 ml (0.08 mol) of methyl chloroformate in 40 ml of chloroform is dropped to the above mixture at a temperature between -10° C. and -13° C. during 20 minutes. After stirring for 5 minutes, 9.19 g (0.088 mol) of aniline dissolved in 80 ml of chloroform are dropped to the above solution at a temperature between -10° C. and -13° C. during 30 minutes. The reaction mixture is stirred below -10° C. for 1 hour and then allowed to stand overnight under cooling by ice. For working up, the reaction mixture is washed 3 times with 150 ml of 5% sodium hydrogen carbonate solution each and then 3 times with 150 ml of water each. The organic phase is dried over anhydrous sodium sulfate, filtered and evaporated to give 17.6 g (78.8%) of the named compound as yellow crystals after recrystallization from ethanol, m.p.: 186°-188° C.
Quantity
16.32 g
Type
reactant
Reaction Step One
Quantity
12.4 mL
Type
reactant
Reaction Step One
Quantity
480 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice-salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.5 mL
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
9.19 g
Type
reactant
Reaction Step Four
Quantity
80 mL
Type
solvent
Reaction Step Four
Yield
78.8%

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